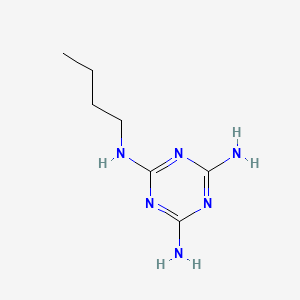

2,4-Diamino-6-butylamino-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-butyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKGSDYWCFQOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204611 | |

| Record name | Melamine, butyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-24-6 | |

| Record name | N2-Butyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine, butyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Diamino-6-butylamino-1,3,5-triazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-butylamino-1,3,5-triazine

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and the ability to present substituents in a well-defined three-dimensional array. Compounds incorporating this heterocycle exhibit a vast range of biological activities, including use as anticancer agents, herbicides, and antimicrobial drugs.[1] The synthetic versatility of the triazine core, stemming from its precursor cyanuric chloride, allows for the systematic and controlled introduction of various functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the synthesis and detailed analytical characterization of this compound, a representative member of the substituted triazine family. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for robust scientific outcomes.

The Core Chemistry: Stepwise Nucleophilic Aromatic Substitution

The synthesis of asymmetrically substituted 1,3,5-triazines is predominantly achieved through the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The foundational principle of this strategy hinges on the differential reactivity of the three chlorine atoms on the triazine ring.[2]

The substitution of the first chlorine atom is highly facile and can be achieved at low temperatures (typically 0°C or below). Once the first nucleophile is introduced, the electron-donating nature of this new substituent deactivates the ring towards further substitution. Consequently, replacing the second chlorine atom requires more forcing conditions, such as room temperature. The final substitution necessitates even higher temperatures, often above 60°C.[3] This inherent reactivity gradient is the key to achieving selective and controlled synthesis of mono-, di-, and tri-substituted triazines, preventing the formation of undesired byproducts.[2][4]

Synthesis Workflow

The synthesis of this compound is executed in a two-step sequence starting from cyanuric chloride. First, a monosubstitution with butylamine is performed, followed by a disubstitution with ammonia to replace the remaining two chlorine atoms.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from established methodologies for the sequential substitution of cyanuric chloride.[5]

Step A: Synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine

-

Materials & Equipment:

-

Cyanuric chloride (1.0 eq)

-

n-Butylamine (2.0 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., Ethyl acetate/Hexane 3:7)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.

-

Cool the stirred solution to 0°C using an ice bath.

-

In a separate beaker, prepare a solution of n-butylamine (2.0 eq) and DIPEA (2.0 eq) in acetone.

-

Add the amine/DIPEA solution dropwise to the cyanuric chloride solution over 5-10 minutes, ensuring the temperature remains at 0°C. The use of excess amine helps drive the reaction to completion, and DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.[5]

-

Stir the reaction mixture at 0°C for 1 hour.

-

Monitor the reaction progress by TLC until the cyanuric chloride spot has been consumed.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and quench the reaction.

-

Filter the resulting white solid, wash thoroughly with water, and dry under vacuum. This intermediate is typically used in the next step without further purification.

-

Step B: Synthesis of this compound

-

Materials & Equipment:

-

N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine (from Step A)

-

Aqueous ammonia (concentrated solution, large excess)

-

Round-bottom flask with reflux condenser, heating mantle

-

Filtration apparatus

-

-

Procedure:

-

Suspend the crude N-butyl-4,6-dichloro-1,3,5-triazin-2-amine in a large excess of concentrated aqueous ammonia in a round-bottom flask.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 20 hours. The higher temperature is necessary to substitute the less reactive chlorine atoms.[3]

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

-

Dry the final product under vacuum.

-

Structural Elucidation and Purity Assessment

Following synthesis, a rigorous analytical workflow is mandatory to confirm the chemical identity and purity of the final compound. A multi-technique approach ensures unambiguous structure elucidation and provides a quantitative measure of purity, which is critical for any subsequent biological or material application.

Characterization Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of the butyl group and amino protons, while ¹³C NMR verifies the carbon skeleton.

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation: The presence of rotamers due to restricted rotation around the C-N bonds can sometimes lead to broad signals, especially for the amino protons and adjacent alkyl groups.[6]

| NMR Data | Expected Chemical Shift (δ) ppm | Key Structural Information |

| ¹H NMR | ~6.0 - 7.0 (broad s, 4H) | Protons of the two -NH₂ groups. |

| ~5.5 - 6.5 (broad t, 1H) | Proton of the butyl -NH group. | |

| ~3.2 - 3.4 (m, 2H) | Methylene protons adjacent to NH (-NH-CH₂ -). | |

| ~1.4 - 1.6 (m, 2H) | Methylene protons (-CH₂-CH₂ -CH₂-CH₃). | |

| ~1.2 - 1.4 (m, 2H) | Methylene protons (-CH₂ -CH₃). | |

| ~0.9 (t, 3H) | Terminal methyl protons (-CH₃). | |

| ¹³C NMR | ~165 - 168 | Carbons of the triazine ring. |

| ~40 - 42 | Methylene carbon adjacent to NH (-NH-CH₂ -). | |

| ~31 - 33 | Methylene carbon (-CH₂-CH₂ -CH₂-CH₃). | |

| ~19 - 21 | Methylene carbon (-CH₂ -CH₃). | |

| ~13 - 15 | Terminal methyl carbon (-CH₃ ). |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

-

Protocol: Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The spectrum should clearly show absorptions corresponding to the N-H bonds of the amino groups and the C-H bonds of the butyl chain, as well as the characteristic vibrations of the triazine ring.

| Characteristic Absorption Bands | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H Stretch | 3100 - 3400 (broad) | Primary and secondary amines.[5] |

| C-H Stretch | 2850 - 2960 | Aliphatic C-H bonds of the butyl group.[5] |

| Triazine Ring Vibration | ~1560 (strong) | In-plane ring stretching.[7] |

| N-H Bend | 1530 - 1480 | Bending vibration of N-H in amines.[5] |

| Triazine Ring Vibration | ~813 (medium) | Characteristic ring vibration for amino-substituted triazines.[7] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Data Interpretation: The primary peak of interest is the protonated molecular ion [M+H]⁺.

| Mass Spectrometry Data | Value |

| Molecular Formula | C₇H₁₄N₆ |

| Molecular Weight | 182.23 g/mol |

| Expected [M+H]⁺ (m/z) | 183.13 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Protocol: A reverse-phase method is typically employed. Inject a solution of the compound onto the HPLC system. Purity is determined by the area percentage of the main peak.

-

Data Interpretation: A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should ideally be >97%.[8]

| HPLC Parameters | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Retention Time | Dependent on the exact gradient, but should be a sharp, single peak. |

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. The synthetic strategy, grounded in the principles of temperature-controlled sequential nucleophilic substitution of cyanuric chloride, offers a high degree of control and reproducibility. The complementary suite of analytical techniques—NMR, FTIR, MS, and HPLC—provides a self-validating system for the unambiguous confirmation of the product's structure and the confident assessment of its purity. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these protocols for the synthesis of other novel triazine derivatives for applications in drug discovery and materials science.

References

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PMC - NIH. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

-

IOPscience. (n.d.). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

- Google Patents. (n.d.). Process for reacting cyanuric chloride with ammonia or with amines.

-

ACS Omega. (n.d.). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of cyanuric chloride with tertiary amines?. Retrieved from [Link]

-

ACS Publications. (n.d.). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Amine Derivatives of Cyanuric Chloride II. Amino Esters. Retrieved from [Link]

-

Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Retrieved from [Link]

-

MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

Optional. (n.d.). 2-(TERT.-BUTYLAMINO)-4,6-BIS-(DIMETHYLAMINO)-1,3,5-TRIAZINE. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Retrieved from [Link]

-

TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

ResearchGate. (n.d.). One pot synthesis, molecular structure and spectroscopic studies (X-ray, IR, NMR, UV–Vis) of novel 2-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid ester derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings. Retrieved from [Link]

-

Alfaromeo. (n.d.). 2, 4-Diamino-6-phenyl-1, 3, 5-triazine, min 98% (HPLC), 100 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Retrieved from [Link]

Sources

Technical Guide: Physicochemical and Analytical Characterization of N²-Butyl-1,3,5-triazine-2,4,6-triamine

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2,4-Diamino-6-butylamino-1,3,5-triazine (also known as N²-Butylmelamine). Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from structurally related aminotriazines and outlines robust, field-proven analytical methodologies for its complete characterization. The protocols described herein are designed as self-validating systems, providing researchers with the necessary framework to generate reliable data for applications in medicinal chemistry, materials science, and drug development.

Molecular Identity and Structural Elucidation

This compound belongs to the family of substituted melamine compounds, characterized by a core 1,3,5-triazine ring functionalized with two primary amino groups and one secondary butylamino group. This structure imparts a combination of hydrogen bonding capabilities, basicity, and moderate lipophilicity, which collectively govern its physicochemical behavior.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N²-butyl-1,3,5-triazine-2,4,6-triamine | [1] |

| Synonyms | This compound, N2-Butylmelamine, 2-Butylamino-4,6-diamino-1,3,5-triazine | [2] |

| CAS Number | 5606-24-6 | [1][2] |

| Molecular Formula | C₇H₁₄N₆ | [1][2] |

| Molecular Weight | 182.23 g/mol | [1][2] |

| Physical Form | White to almost white crystalline powder |[1] |

The structural arrangement, particularly the positions of the nitrogen atoms within and outside the triazine ring, makes the molecule a potent hydrogen bond donor and acceptor. The butyl group introduces a nonpolar aliphatic chain, which is expected to influence its solubility in organic solvents and its interactions with hydrophobic moieties in biological systems.

Predicted Physicochemical Properties and Rationale

Direct experimental values for key physicochemical parameters are not extensively reported. However, by analyzing related structures, we can establish scientifically grounded predictions. This approach is crucial for designing initial experiments and analytical methods. For instance, related aminotriazines like 2,4-Diamino-6-phenyl-1,3,5-triazine exhibit high melting points (219-221 °C), suggesting strong intermolecular forces, such as hydrogen bonding, within the crystal lattice.[3]

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value/Range | Scientific Rationale & Comparative Insights |

|---|---|---|

| Melting Point (°C) | 190 - 230 | The extensive hydrogen bonding network enabled by the three amino groups is expected to result in a high melting point, similar to other amino-substituted triazines.[3] The butyl group may slightly lower this compared to an unsubstituted melamine due to minor disruption of crystal packing. |

| Aqueous Solubility | pH-dependent; low in neutral water | The nonpolar butyl chain reduces water solubility. However, the basic amino groups will be protonated at acidic pH, forming salts and significantly increasing aqueous solubility. |

| LogP (Octanol/Water) | 1.0 - 2.0 (Calculated) | This predicted range reflects a balance between the hydrophilic triazine core with amino groups and the hydrophobic butyl substituent. This positions the molecule as moderately lipophilic. |

| pKa (Basic) | 3.5 - 5.5 | The triazine ring nitrogens and exocyclic amino groups are basic. The strongest basic site is likely an exocyclic amino group. This predicted pKa is consistent with other amino-triazines and indicates the molecule will be significantly protonated in acidic environments.[4] |

Analytical Characterization Workflow

A systematic approach is required to definitively characterize N²-Butylmelamine. The following workflow ensures the generation of high-quality, verifiable data.

Caption: Workflow for the comprehensive characterization of N²-Butylmelamine.

Experimental Protocols

The following sections detail the standard operating procedures for determining the core physicochemical properties. These protocols are designed to be self-validating through the inclusion of system suitability tests and calibration standards.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A reverse-phase HPLC method is the gold standard for purity analysis of moderately polar compounds like this aminotriazine.[5][6] The C18 stationary phase provides sufficient hydrophobic interaction with the butyl group, while a buffered acidic mobile phase ensures the protonation of the basic amino groups, leading to sharp, symmetrical peaks and excellent retention. UV detection is chosen due to the strong absorbance of the triazine ring around 220-240 nm.

Methodology:

-

System Preparation:

-

HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

-

Standard and Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of N²-Butylmelamine in 50:50 Acetonitrile:Water (diluent).

-

Create a calibration curve using standards at 0.1, 0.05, 0.025, and 0.01 mg/mL.

-

Prepare a test sample at 0.5 mg/mL.

-

-

Chromatographic Run (Gradient Elution):

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 70% B.

-

15-17 min: Hold at 70% B.

-

17-18 min: Return to 5% B.

-

18-23 min: Equilibrate at 5% B.

-

-

System Suitability & Validation:

-

Inject the diluent as a blank to ensure no carryover.

-

Inject the mid-point standard (0.05 mg/mL) six times. The relative standard deviation (RSD) for peak area and retention time must be <2.0%.

-

The calibration curve must have a correlation coefficient (r²) > 0.999.

-

-

Data Analysis:

-

Calculate the purity of the test sample by area percent normalization, assuming all impurities have a similar response factor at 225 nm.

-

Protocol: Determination of Acid Dissociation Constant (pKa)

Expertise & Causality: The presence of multiple basic nitrogen centers necessitates the determination of pKa to understand the molecule's ionization state at different pH values. A potentiometric titration is a robust and direct method. It involves monitoring the pH of a solution of the compound as a strong acid is added, allowing for the calculation of the pKa from the inflection point of the titration curve.

Methodology:

-

Instrumentation: Calibrated pH meter with a precision of ±0.01 pH units, automated titrator, magnetic stirrer.

-

Reagents:

-

0.1 M Hydrochloric Acid (HCl), standardized.

-

0.1 M Potassium Chloride (KCl) for maintaining constant ionic strength.

-

Degassed, deionized water.

-

-

Procedure:

-

Accurately weigh approximately 20 mg of N²-Butylmelamine and dissolve it in 50 mL of 0.1 M KCl solution. Gentle heating or sonication may be required.

-

Place the solution in a thermostatted vessel at 25 °C and begin stirring.

-

Immerse the calibrated pH electrode.

-

Titrate the solution with standardized 0.1 M HCl, adding titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve against the volume of HCl added.

-

The volume at the peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point. Multiple inflection points may be observed if the pKa values are sufficiently separated.

-

Caption: Relationship between pH and the ionization state of N²-Butylmelamine.

Conclusion and Forward-Looking Statement

While N²-butyl-1,3,5-triazine-2,4,6-triamine is a structurally straightforward molecule, a comprehensive understanding of its physicochemical properties is paramount for its effective application. This guide establishes a foundational framework for its characterization by combining predictive analysis based on chemical principles with robust, validated experimental protocols. The methodologies outlined for identity, purity, solubility, and pKa determination will empower researchers to generate the critical data needed to advance their work in drug discovery and materials science, ensuring both scientific integrity and reproducibility.

References

-

PubChem. (n.d.). N2-butyl-1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

-

Arcement, B. P., & Levy, H. N. (1988). Liquid Chromatographic Determination of Triamino-S-Triazine in Fertilizer Mixes: Collaborative Study. Journal of the Association of Official Analytical Chemists, 71(3), 611–613. Retrieved from [Link]

-

Zarei, M., & Gholami, M. (2018). Chromatographic methods for analysis of triazine herbicides. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 923-936. Retrieved from [Link]

-

FoodData Central. (2010). 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

Sources

- 1. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,4-二氨基-6-苯基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269) - FooDB [foodb.ca]

- 5. Liquid chromatographic determination of triamino-s-triazine in fertilizer mixes: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Diamino-6-butylamino-1,3,5-triazine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: 2,4-Diamino-6-butylamino-1,3,5-triazine

Abstract

The 1,3,5-triazine scaffold, particularly with a 2,4-diamino substitution pattern, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. While this compound itself is not the subject of extensive, dedicated mechanistic studies, its action can be confidently inferred from the vast body of research on its close structural analogues. This guide synthesizes the established evidence to present a detailed exposition of its core mechanism of action, focusing on the primary molecular target: dihydrofolate reductase (DHFR). We will dissect the biochemical pathway, the consequences of its inhibition, the experimental methodologies used for validation, and the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemical class.

The Central Hypothesis: Inhibition of Dihydrofolate Reductase (DHFR)

The most well-documented and scientifically validated mechanism of action for 2,4-diamino-1,3,5-triazine derivatives is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is a critical checkpoint in the folate metabolic pathway, essential for the survival and proliferation of all dividing cells, from bacteria to human cancer cells.[3]

The Critical Role of the Folate Pathway

DHFR's primary function is to catalyze the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[3] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines (adenine, guanine) and, crucially, thymidylate, a necessary precursor for DNA synthesis and repair.[3][4] By blocking this step, 2,4-diamino-1,3,5-triazine compounds effectively starve a cell of the essential building blocks for DNA replication, leading to cell cycle arrest and apoptosis. This makes DHFR an attractive target for anticancer, antibacterial, and antiprotozoal therapies.[1][5]

Molecular Mimicry and Competitive Inhibition

The 2,4-diaminotriazine core acts as a structural analogue, or "mimic," of the pteridine ring of the natural substrate, dihydrofolate. This structural similarity allows it to bind with high affinity to the active site of the DHFR enzyme. The key to this interaction lies in the 2,4-diamino groups, which form critical hydrogen bonds with conserved amino acid residues (e.g., Aspartate) within the enzyme's active site, effectively blocking the entry and reduction of the endogenous DHF. The butylamino group at the 6-position extends into a hydrophobic pocket, further enhancing binding affinity and influencing selectivity between species (e.g., bacterial vs. human DHFR).[6]

Caption: The Folate Pathway and Point of Inhibition by 2,4-Diaminotriazines.

Experimental Validation: A Self-Validating Triad of Protocols

Establishing the mechanism of action requires a multi-faceted approach, moving from the molecular target to the cellular response. The following protocols form a logical, self-validating workflow to confirm DHFR inhibition as the primary mechanism.

Workflow for Mechanistic Validation

The process begins with a direct enzymatic assay to confirm target engagement. Positive results are then correlated with cellular effects through cytotoxicity assays. Finally, molecular modeling provides a structural basis for the observed interactions.

Caption: Experimental Workflow for Validating DHFR Inhibition.

Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay

This protocol quantifies the direct inhibitory effect of the compound on purified DHFR enzyme activity. The principle is to spectrophotometrically measure the rate of NADPH oxidation (decrease in absorbance at 340 nm), which is directly proportional to DHFR activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 1 mM EDTA. Causality: This pH is optimal for DHFR activity and stability.

-

Enzyme Solution: Prepare a stock solution of recombinant human DHFR in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate (e.g., 10-50 nM).

-

Substrate Solution: Prepare a 100 µM solution of dihydrofolate (DHF) in assay buffer containing 0.1% β-mercaptoethanol to prevent oxidation.

-

Cofactor Solution: Prepare a 100 µM solution of NADPH in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to generate a range of test concentrations.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add 170 µL of assay buffer.

-

Add 10 µL of the DHFR enzyme solution.

-

Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control).

-

Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the NADPH solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2: Cell-Based Proliferation (MTT) Assay

This protocol assesses the compound's effect on the viability and proliferation of whole cells, providing a physiological readout of the enzymatic inhibition.

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazine compound in culture media.

-

Remove the old media from the wells and add 100 µL of media containing the compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours. Causality: This duration allows for multiple cell division cycles, making the effects of DNA synthesis inhibition apparent.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

-

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of 2,4-diamino-1,3,5-triazine inhibitors is highly dependent on the nature of the substituent at the C6 position. This position typically interacts with a more variable, hydrophobic region of the DHFR active site, allowing for the tuning of potency and selectivity.

| C6-Substituent Class | General Effect on Potency | Example Compound Class | Representative GI₅₀ Range (µM) | Reference |

| Small Alkyl/Cycloamino | Moderate to high potency | 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | 1 - 20 | [7] |

| Aryl/Heteroaryl | Potent; allows for extensive interactions | 6,N²-diaryl-1,3,5-triazine-2,4-diamines | 0.02 - 10 | [2][7] |

| Alkylamino (e.g., Butylamino) | Generally provides good hydrophobic contact | 2,4-diamino-6-alkylaminopyrimidines | 0.125 - 8 (MIC values) | [6] |

| Hybrid Molecules | Can introduce dual-targeting capabilities | Triazine-Coumarin Hybrids | 1.5 - 2.6 | [8] |

Note: The data presented are for analogous compound classes and serve to illustrate the principles of SAR for this scaffold. Specific values for this compound are not available in the cited literature.

Conclusion and Future Directions

Based on extensive evidence from its chemical class, the core mechanism of action for This compound is the competitive inhibition of dihydrofolate reductase. This action disrupts the synthesis of essential DNA precursors, leading to cytostatic and cytotoxic effects. The 2,4-diamino groups are critical for anchoring the molecule in the enzyme's active site, while the 6-butylamino substituent modulates potency through hydrophobic interactions.

For drug development professionals, this compound and its scaffold represent a validated starting point for the design of novel antifolate agents. Future research should focus on obtaining direct experimental data (enzymatic IC₅₀, cellular GI₅₀, and co-crystal structures) for this specific molecule to confirm the hypothesized mechanism and to precisely characterize its potency and selectivity profile against various orthologs of DHFR (e.g., human, bacterial, protozoal). Such studies will be crucial for unlocking its full therapeutic potential.

References

-

Brzozowski Z, Sączewski F, Slawiński J, et al. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. 2006;41(2):219-225.

-

Krasavin M, Lukin A, Zahanich I, et al. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. 2023.

-

Wikipedia. Dihydrofolate reductase inhibitor.

-

Nammalwar B, Bourne CR, Wakeham N, et al. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters. 2013;23(17):4942-4945.

-

N'Da D, Maredza A, Tmale M, et al. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank. 2023;2023(2):M1637.

-

Szymańska E, Wróbel A, Fruziński A, et al. Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals. 2022;15(2):221.

-

Sączewski F, Brzozowski Z, Gdaniec M. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. 2006.

-

Raimondi MV, Randazzo O, La Franca M, et al. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019;24(6):1030.

-

Mendoza-Sánchez R, Dávila-Guzmán NE, Cerón-Montes GI, et al. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][4][9]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. 2023;28(13):5007.

-

Claramunt RM, Bouissane L, Elguero J, et al. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. 2006;30(10):1497-1504.

-

Chem-Impex. This compound.

-

Brzozowski Z, Slawiński J, Gdaniec M. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. 2018.

-

Ragab FA, Ali OM, George RF, et al. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. 2016;21(11):1511.

-

ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[1][9][10]triazines.

-

PubChem. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-.

-

Nammalwar B, Bunce RA, Berlin KD, et al. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters. 2013;4(4):423-427.

-

Fisher Scientific. This compound 97.0+%, TCI America.

-

Santucci M, De Vita D, Tafi E, et al. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals. 2021;14(11):1148.

-

Brzozowski Z, Saczewski F, Gdaniec M. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. 2000;35(12):1053-1064.

-

Hoshi K, Ogasawara T, Fujisawa K, et al. Absorption, distribution and excretion of 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate in rats, dogs and monkeys. Arzneimittelforschung. 1986;36(8):1221-1228.

-

Cook AM, Hütter R. The Degradative Pathway of the S-Triazine Melamine. The Steps to Ring Cleavage. The Journal of Biological Chemistry. 1982;257(23):13973-13977.

-

Hiemke C, Bergemann N, Clement HW, et al. Pharmacodynamics. StatPearls. 2023.

-

Perdih A, Dolenc J, Oblak M, et al. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. Bioorganic & Medicinal Chemistry Letters. 2014;24(23):5425-5429.

-

Matysiak J, Skrzypek A, Niewiadomy A, et al. Pyrazolo[4,3-e]tetrazolo[1,5-b][4][7][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. 2020;25(18):4275.

-

Zakaraya Z, Abu Assab M, Karameh N, et al. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals. 2024;17(3):370.

-

Vera, M. Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology.

Sources

- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 2,4-Diamino-6-alkylamino-1,3,5-triazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility and the ease with which substituents can be introduced at the 2, 4, and 6 positions of the triazine ring allow for the fine-tuning of their pharmacological profiles. This guide focuses on a specific subclass: 2,4-diamino-6-alkylamino-1,3,5-triazine derivatives, with a particular emphasis on understanding their biological activities and the experimental methodologies used for their evaluation. While specific data on the parent 2,4-diamino-6-butylamino-1,3,5-triazine is limited in publicly available literature, the extensive research on its closely related analogues provides a robust foundation for understanding the structure-activity relationships and therapeutic potential of this chemical class.

This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the evaluation of these promising compounds. We will delve into their key biological activities, the underlying mechanisms of action, and detailed, step-by-step protocols for their assessment.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous derivatives of 2,4-diamino-1,3,5-triazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including melanoma, breast cancer, and colon carcinoma.[1][2] The mechanism of action is often multifaceted, with some derivatives inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase (DHFR).[3][4]

Mechanistic Insights: How Triazines Combat Cancer

The anticancer activity of these triazine derivatives is often attributed to their ability to interfere with essential cellular processes in cancer cells. One of the key mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Furthermore, certain 2,4-diamino-1,3,5-triazine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5] These kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. By blocking the activity of these kinases, the triazine compounds can effectively halt the uncontrolled proliferation of cancer cells.

Structure-Activity Relationship (SAR) in Anticancer Triazines

The substitution pattern on the 1,3,5-triazine ring plays a crucial role in determining the anticancer potency and selectivity. Studies have shown that the nature of the substituent at the 6-position significantly influences the biological activity. For instance, the introduction of bulky or lipophilic groups at this position can enhance the binding affinity to the target enzyme or receptor, leading to increased cytotoxic activity. The presence of specific functional groups can also impact the compound's solubility, cell permeability, and metabolic stability, all of which are critical for its overall efficacy.

For example, a study on 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles revealed that a derivative with a 4-phenylpiperazin-1-yl group at the 6-position exhibited remarkable activity against the melanoma MALME-3M cell line.[6] This highlights the importance of the substituent at the 6-position in modulating the anticancer properties of the triazine core.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 2,4-diamino-6-alkylamino-1,3,5-triazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve of cell viability versus compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

-

MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 2,4-diamino-1,3,5-triazine have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant strains.

Mechanistic Insights: How Triazines Inhibit Microbial Growth

The antimicrobial mechanism of action for triazine derivatives is not fully elucidated but is thought to involve multiple targets within the microbial cell. Similar to their anticancer activity, some derivatives are believed to inhibit essential enzymes like dihydrofolate reductase, which is also present in bacteria and fungi.[3]

Another proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of certain substituents on the triazine ring may allow these compounds to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Structure-Activity Relationship (SAR) in Antimicrobial Triazines

The antimicrobial activity of 2,4-diamino-1,3,5-triazine derivatives is highly dependent on the nature of the substituent at the 6-position. Generally, increasing the lipophilicity of the alkyl chain at this position can enhance the antimicrobial activity, likely due to improved penetration of the bacterial cell wall and membrane. The presence of halogen atoms or other electron-withdrawing groups on aromatic substituents can also positively influence the antimicrobial potency.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][5]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove any excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Prepare sterile paper disks impregnated with a known concentration of the 2,4-diamino-6-alkylamino-1,3,5-triazine derivative.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps.

-

Gently press each disk to ensure complete contact with the agar.

-

Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 18-24 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm), including the diameter of the disk itself.

-

-

Interpretation:

-

Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.

-

Kirby-Bauer Disk Diffusion Workflow

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

Experimental Protocol: Fluorometric MAO Inhibitor Screening

This protocol describes a general fluorometric method for screening MAO inhibitors. [2][10] Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., tyramine). The H₂O₂ is detected using a fluorescent probe that, in the presence of horseradish peroxidase (HRP), generates a fluorescent product. The fluorescence intensity is proportional to the amount of H₂O₂ produced and thus to the MAO activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer, MAO enzyme solution (MAO-A or MAO-B), substrate solution (e.g., p-tyramine), HRP solution, and a fluorescent probe solution.

-

Prepare serial dilutions of the test compound (the triazine derivative).

-

-

Assay Reaction:

-

In a 96-well black plate, add the assay buffer, MAO enzyme, and the test compound at various concentrations. Include a control without the inhibitor.

-

Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate, HRP, and the fluorescent probe.

-

-

Incubation and Fluorescence Measurement:

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each compound concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Directions

The 2,4-diamino-6-alkylamino-1,3,5-triazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer and infectious diseases, coupled with their potential to modulate key enzyme activities, underscores their significance in modern drug discovery. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance the most promising candidates toward clinical development.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships, aided by computational modeling and in silico screening, will be crucial for the rational design of more potent and selective derivatives. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will provide valuable insights into their therapeutic potential and guide their clinical applications. The investigation of novel drug delivery systems for these triazine derivatives could also enhance their bioavailability and therapeutic efficacy. As our understanding of the biological activities of these fascinating molecules continues to grow, so too will their potential to address some of the most pressing challenges in human health.

References

-

Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

-

ResearchGate. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

-

MDPI. (n.d.). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and antimicrobial activity of 2,4,6-substituted-s-triazine derivatives. Retrieved from [Link]

-

MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

-

IRIS. (2021, August 19). Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents. Retrieved from [Link]

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. [Link]

-

MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (n.d.). General structure of the hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins or coumarins. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2,4-Diamino-6-butylamino-1,3,5-triazine: A Technical Guide for Drug Development Professionals

Sources

- 1. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2,4-Diamino-6-butylamino-1,3,5-triazine

An In-depth Technical Guide to the Discovery and History of 2,4-Diamino-6-butylamino-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and inferred biological activity of this compound, also known as N2-Butylmelamine[1]. While specific historical accounts of its initial discovery are not extensively documented, its existence is a logical extension of the foundational chemistry established for 1,3,5-triazine derivatives. This document, intended for researchers and drug development professionals, traces the compound's origins from the fundamental principles of triazine chemistry, details robust synthetic protocols, and explores its probable mechanism of action based on the well-established pharmacology of its structural class. By synthesizing information from patent literature, synthetic chemistry journals, and studies on analogous compounds, this guide offers a cohesive narrative grounded in established scientific principles.

The 1,3,5-Triazine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,3,5-triazine ring, a six-membered heterocycle containing alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of three nitrogen atoms provide multiple points for substitution, allowing for the creation of vast and diverse chemical libraries. Historically, derivatives of this core have demonstrated a remarkable breadth of biological activity, serving as antibacterial, antitumor, antimalarial, and antiviral agents[2][3].

The power of the triazine scaffold lies in its ability to act as a bioisostere for endogenous purine or pyrimidine rings. Specifically, the 2,4-diamino substitution pattern is critical for mimicking the pteridine ring of folic acid, leading to a significant class of compounds that function as inhibitors of dihydrofolate reductase (DHFR)[2][4]. This enzyme is crucial for the synthesis of nucleotides and, consequently, for cell proliferation, making it an important therapeutic target in oncology and infectious diseases[2][5]. The exploration of various substituents at the 6-position, such as the butylamino group, represents a systematic effort to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Genesis of this compound: A Synthetic Perspective

The history of this compound is primarily a story of its synthesis. The methodologies for its creation are derived from classical, well-established reactions involving the stepwise modification of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The Classical Approach: Stepwise Nucleophilic Aromatic Substitution

The most historically significant and versatile method for producing substituted triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms is exceptionally high but decreases with each substitution. This differential reactivity is the key to controlled, selective synthesis. By carefully managing reaction conditions, particularly temperature, one can sequentially introduce different nucleophiles.

The synthesis of this compound logically proceeds through two main substitution steps:

-

Monosubstitution: Reaction of cyanuric chloride with one equivalent of n-butylamine, typically at a low temperature (e.g., 0°C), selectively replaces the first chlorine atom. This choice is causal; the low temperature moderates the reactivity, preventing significant disubstitution and yielding the N-butyl-4,6-dichloro-1,3,5-triazin-2-amine intermediate[2][6].

-

Disubstitution: The remaining two chlorine atoms on the intermediate are then displaced by a second nucleophile. To install the two amino groups, the intermediate is reacted with ammonia (or an ammonia equivalent) at an elevated temperature to overcome the reduced reactivity of the remaining positions.

This stepwise approach, detailed in various patents and synthetic procedures for related compounds, provides a reliable and scalable route to the target molecule[6].

Experimental Protocol: Representative Synthesis from Cyanuric Chloride

The following protocol is a self-validating system, synthesized from established methodologies for the preparation of mono- and di-substituted triazines[2][6]. Each step includes built-in checks and expected outcomes.

Step 1: Synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with cyanuric chloride (1.0 eq) dissolved in a suitable solvent like acetone or tetrahydrofuran (THF) (approx. 10 mL per gram of cyanuric chloride).

-

Cooling: The reaction mixture is cooled to 0°C in an ice-water bath under a nitrogen atmosphere. This is critical to control selectivity.

-

Amine Addition: A solution of n-butylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq) in the same solvent is added dropwise over 1 hour, maintaining the internal temperature below 5°C. The base neutralizes the HCl generated in situ, preventing side reactions.

-

Reaction & Monitoring: The mixture is stirred at 0°C for an additional 1-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting cyanuric chloride is consumed.

-

Work-up: The reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

-

Validation: The product should be a white solid. Characterization by ¹H NMR should confirm the presence of the butyl group and the absence of the starting amine.

Step 2: Synthesis of this compound

-

Setup: The dried N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine intermediate (1.0 eq) is placed in a sealed pressure vessel with a solvent such as dioxane or ethanol.

-

Ammonia Addition: A solution of aqueous or alcoholic ammonia (a large excess, >10 eq) is added.

-

Heating: The vessel is sealed and heated to 80-100°C for 12-24 hours. The elevated temperature is necessary to displace the less reactive chlorine atoms.

-

Monitoring & Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is suspended in water, and the pH is adjusted to basic (pH 9-10) with NaOH to ensure the product is in its free base form. The solid product is collected by filtration, washed with water, and dried.

-

Purification & Validation: The crude product can be purified by recrystallization. Final validation is performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity[2].

Visualization: Classical Synthesis Workflow

Caption: Classical two-step synthesis of the target compound from cyanuric chloride.

Alternative Synthetic Strategies: Modern Innovations

More recent advancements in chemical synthesis have led to "green" alternatives. One notable method involves the reaction of dicyandiamide with nitriles under microwave irradiation.[7][8] This approach offers significant advantages, including reduced solvent usage, shorter reaction times, and often simpler purification procedures, reflecting an evolution in the synthesis of this class of compounds.[7][8]

Biological Profile and Inferred Mechanism of Action

While specific pharmacological studies on this compound are not widely published, its mechanism of action can be confidently inferred from the extensive research on structurally analogous 2,4-diaminotriazines.

The Dihydrofolate Reductase (DHFR) Inhibition Hypothesis

The primary and most well-established biological target for 2,4-diaminotriazines is the enzyme Dihydrofolate Reductase (DHFR).[2][5]

-

Mechanism: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds starve rapidly dividing cells (such as cancer cells or pathogens) of the necessary building blocks for DNA replication and proliferation.[4]

-

Causality of Binding: The 2,4-diamino-1,3,5-triazine core acts as a structural mimic of the pteridine ring of the endogenous substrate, DHF. It forms key hydrogen bonds within the active site of the DHFR enzyme, acting as a competitive inhibitor. The substituent at the 6-position (the butylamino group) extends into a hydrophobic pocket of the enzyme, and variations in this group are crucial for determining the compound's potency and its selectivity for the target (e.g., human vs. parasitic) enzyme.

Visualization: The Folate Synthesis Pathway and DHFR Inhibition

Caption: Inhibition of the DHFR enzyme by a 2,4-diaminotriazine compound.

Broader Bioactivity: Anticancer Potential

Consistent with the DHFR inhibition hypothesis, numerous 2,4-diamino-1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer activity.[9][10] Studies have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. While data for the specific N2-butyl derivative is not available, related compounds show significant promise.

Table 1: Representative Anticancer Activity of Analogous 2,4-Diamino-1,3,5-triazine Derivatives

| Compound ID | R-Group at Position 6 | Cell Line | Activity Metric | Value | Reference |

| Compound 19 | 2-{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma (MALME-3M) | GI₅₀ | 3.3 x 10⁻⁸ M | [9][10] |

| Compound 3 | Piperazinyl-sulfonylphenol | Cervical (HeLa) | IC₅₀ | 2.21 µM | [5] |

| Compound 12 | Chalcone hybrid | Colorectal (HCT116) | GI₅₀ | 0.026 µM | [5] |

| Compound 40 | Iminocoumarin hybrid | Lung (LCLC-103H) | IC₅₀ | 2.21 µM | [5] |

Note: This table presents data for structurally related compounds to illustrate the general potential of the scaffold.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties for this compound is provided below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N²-butyl-1,3,5-triazine-2,4,6-triamine | Inferred |

| Synonyms | 2-Butylamino-4,6-diamino-1,3,5-triazine, N2-Butylmelamine | [1] |

| CAS Number | 5606-24-6 | [1] |

| Molecular Formula | C₇H₁₄N₆ | Calculated |

| Molecular Weight | 182.23 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [1] |

The structural confirmation of this compound relies on standard analytical techniques. As described in synthetic reports for analogous molecules, full characterization would involve ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and High-Resolution Mass Spectrometry (HRMS) to unambiguously verify the molecular structure and purity[2].

Conclusion

The are intrinsically linked to the development of synthetic methodologies for the 1,3,5-triazine chemical class. Its creation is a logical outcome of the robust and controllable stepwise nucleophilic substitution of cyanuric chloride, a technique that has been a cornerstone of heterocyclic chemistry for decades. While this specific molecule is not a widely studied drug, its structural features—particularly the 2,4-diamino motif—strongly place it within the family of DHFR inhibitors. As such, it represents a foundational structure upon which more complex and potentially more potent therapeutic agents have been and can be built. Future research could focus on a full biological characterization of this compound, including its enzymatic inhibitory profile against various DHFR orthologs and its cytotoxic activity against a panel of cancer cell lines, to fully elucidate its therapeutic potential.

References

-

2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219-225. Retrieved from [Link]

- Tandon, J. P., & Durrell, W. S. (1971). U.S. Patent No. 3,586,679. Washington, DC: U.S. Patent and Trademark Office.

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 1034-1041. Retrieved from [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Pharmaceuticals, 15(2), 221. Retrieved from [Link]

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2023). RSC Advances, 13(50), 35085-35099. Retrieved from [Link]

-

Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthetic scheme for 2,4-diamino-6-chloro-[2][5][6]triazines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | 5606-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]